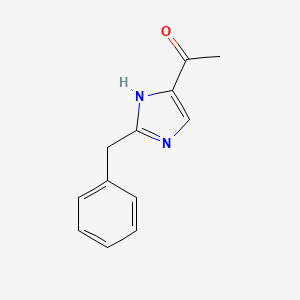![molecular formula C12H10N2O B12971920 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This process uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction is operationally simple and does not require a catalyst, making it an efficient and green approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests potential for industrial application, particularly in the production of antineoplastic agents.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the methyl group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promising antineoplastic activity, making it a candidate for cancer research.
Medicine: The compound’s derivatives are being explored for their potential as therapeutic agents, particularly in oncology.
Wirkmechanismus
The mechanism of action of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antineoplastic effects.
Interacting with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: It may affect various signaling pathways, including those involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Benzimidazo[1,2-a]quinoxalin-4(5H)-one: Features a benzimidazole ring, which may confer distinct biological activities.
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
8-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O/c1-8-4-5-9-11(7-8)14-6-2-3-10(14)12(15)13-9/h2-7H,1H3,(H,13,15) |
InChI-Schlüssel |
HLLYPOZXERRROV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=CC=CN32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)




![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)





